(7-Methyl-2,3-dihydrofuro[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol
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Overview
Description
(7-Methyl-2,3-dihydrofuro[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol is an organic compound with a complex structure that includes a furodioxin ring system and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methyl-2,3-dihydrofuro[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the furodioxin ring, followed by the introduction of the phenyl group through a Friedel-Crafts alkylation reaction. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(7-Methyl-2,3-dihydrofuro[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (7-Methyl-2,3-dihydrofuro[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the binding affinities and specificities of various biological targets.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific molecular pathways, offering therapeutic benefits for various diseases.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of (7-Methyl-2,3-dihydrofuro[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-4′-hydroxybenzophenone: This compound shares a similar phenyl group but differs in the presence of a chloro and hydroxy group.
Methylammonium lead halide: Although structurally different, this compound is used in similar applications such as material science and chemistry.
Uniqueness
(7-Methyl-2,3-dihydrofuro[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol is unique due to its furodioxin ring system, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific scientific and industrial applications where other compounds may not be suitable.
Properties
Molecular Formula |
C14H14O4 |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
(7-methyl-2,3-dihydrofuro[3,4-b][1,4]dioxin-5-yl)-phenylmethanol |
InChI |
InChI=1S/C14H14O4/c1-9-12-14(17-8-7-16-12)13(18-9)11(15)10-5-3-2-4-6-10/h2-6,11,15H,7-8H2,1H3 |
InChI Key |
CJOOUGYLRZMCGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(O1)C(C3=CC=CC=C3)O)OCCO2 |
Origin of Product |
United States |
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